molecular formula C5H6F2O2 B2684524 (1R,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2278284-80-1

(1R,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B2684524
CAS No.: 2278284-80-1
M. Wt: 136.098
InChI Key: AQPYFAYLGMEWCD-STHAYSLISA-N
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Description

(1R,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with two fluorine atoms attached to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropane derivatives and fluorinated reagents.

    Cyclopropanation: A key step involves the formation of the cyclopropane ring, which can be achieved through various cyclopropanation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its fluorinated structure can provide insights into the effects of fluorine substitution on biological activity.

Medicine

In medicinal chemistry, this compound may serve as a precursor for the development of new pharmaceuticals. Its chiral nature and fluorine content can enhance the potency and selectivity of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Similar in structure but with an additional fluorine atom.

    (1R,2S)-2-(Chloromethyl)cyclopropane-1-carboxylic acid: Similar but with chlorine instead of fluorine.

    (1R,2S)-2-(Methyl)cyclopropane-1-carboxylic acid: Lacks the fluorine atoms, providing a basis for comparison.

Uniqueness

(1R,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of two fluorine atoms. These features can significantly influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.

Properties

IUPAC Name

(1R,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9)/t2-,3+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPYFAYLGMEWCD-STHAYSLISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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